2-[2-Chloro-4-[[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]methyl]phenyl]benzo[de]isoquinoline-1,3-dione
Description
2-[2-Chloro-4-[[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]methyl]phenyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine atoms
Properties
IUPAC Name |
2-[2-chloro-4-[[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]methyl]phenyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H20Cl2N2O4/c38-28-18-20(13-15-30(28)40-34(42)24-9-1-5-22-6-2-10-25(32(22)24)35(40)43)17-21-14-16-31(29(39)19-21)41-36(44)26-11-3-7-23-8-4-12-27(33(23)26)37(41)45/h1-16,18-19H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPGDXCIJNLGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C=C(C=C4)CC5=CC(=C(C=C5)N6C(=O)C7=CC=CC8=C7C(=CC=C8)C6=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-[[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]methyl]phenyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Aromatic substitution reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with chlorine atoms.
Condensation reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to maintain reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-[[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]methyl]phenyl]benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroquinones.
Scientific Research Applications
2-[2-Chloro-4-[[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]methyl]phenyl]benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-[[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]methyl]phenyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: This compound shares structural similarities with 2-[2-Chloro-4-[[3-chloro-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]methyl]phenyl]benzo[de]isoquinoline-1,3-dione, including the presence of chlorine atoms and aromatic rings.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another compound with chlorine atoms and aromatic structures, used in peptide coupling reactions.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of aromatic rings and chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
